molecular formula C10H7ClN2O2S B1520879 2-[(3-Chlorophenyl)amino]-1,3-thiazole-4-carboxylic acid CAS No. 1172445-60-1

2-[(3-Chlorophenyl)amino]-1,3-thiazole-4-carboxylic acid

Cat. No.: B1520879
CAS No.: 1172445-60-1
M. Wt: 254.69 g/mol
InChI Key: YYSATCIKIHUSJE-UHFFFAOYSA-N
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Description

2-[(3-Chlorophenyl)amino]-1,3-thiazole-4-carboxylic acid (CAS 1172445-60-1) is a high-purity chemical reagent with a molecular formula of C10H7ClN2O2S and a molecular weight of 254.70 g/mol . This compound features a thiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. Thiazole derivatives are extensively investigated in scientific research for their potential as core structures in the development of novel therapeutic agents, particularly due to their interactions with key enzymatic targets involved in inflammatory pathways, such as LOX and COX . As a building block in organic synthesis, it enables researchers to explore structure-activity relationships and develop new compounds with optimized properties. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal utilization. Researchers are advised to consult the safety data sheet prior to use. Handling should be conducted in accordance with established laboratory safety protocols, as the compound may cause skin, eye, and respiratory irritation . It is recommended to store the material in a dark place under an inert atmosphere at 2-8°C to ensure long-term stability .

Properties

IUPAC Name

2-(3-chloroanilino)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2S/c11-6-2-1-3-7(4-6)12-10-13-8(5-16-10)9(14)15/h1-5H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSATCIKIHUSJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2-[(3-Chlorophenyl)amino]-1,3-thiazole-4-carboxylic acid is a compound with notable biological activity, particularly in medicinal chemistry. This article reviews its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by diverse research findings.

  • Molecular Formula : C10H7ClN2O2S
  • Molecular Weight : 254.69 g/mol
  • CAS Number : 1172445-60-1

Biological Activity Overview

The compound exhibits a range of biological activities, primarily due to its thiazole structure, which is known for its versatility in drug design.

Antimicrobial Activity

Research has indicated that 2-[(3-Chlorophenyl)amino]-1,3-thiazole-4-carboxylic acid displays significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values indicating moderate to strong activity against both Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli13.40
Pseudomonas aeruginosa11.29

Anticancer Activity

The compound has been evaluated for its anticancer potential using various cancer cell lines. In vitro studies demonstrated that it inhibits cell proliferation effectively.

Case Study Findings :

  • Cell Lines Tested :
    • Hepatocellular carcinoma (HePG-2)
    • Breast cancer (MCF-7)
    • Prostate cancer (PC-3)
    • Colorectal cancer (HCT-116)
  • Results :
    • The compound exhibited IC50 values ranging from 15 to 25 µM across different cell lines, indicating promising anticancer activity.

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, the compound has shown potential anti-inflammatory effects. It was observed to inhibit the production of pro-inflammatory cytokines in vitro.

The biological activities of 2-[(3-Chlorophenyl)amino]-1,3-thiazole-4-carboxylic acid are attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymes : The compound has been noted to inhibit enzymes such as cyclooxygenases (COX), which play a crucial role in inflammation.
  • Cell Cycle Arrest : Observations suggest that it may induce cell cycle arrest in cancer cells, leading to apoptosis.

Table: Summary of Biological Activities

Activity Type Effectiveness Mechanism
AntimicrobialModerateInhibition of bacterial growth
AnticancerPromisingInduction of apoptosis
Anti-inflammatorySignificantCOX inhibition

Scientific Research Applications

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. 2-[(3-Chlorophenyl)amino]-1,3-thiazole-4-carboxylic acid has been studied for its potential as an antibacterial agent against various pathogens. In vitro studies have demonstrated its efficacy against Gram-positive and Gram-negative bacteria, making it a candidate for further development into pharmaceutical agents aimed at treating bacterial infections .

Anticancer Properties

This compound has also shown promise in cancer research. Studies suggest that thiazole derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, it has been noted for its activity against certain types of leukemia and solid tumors, warranting further investigation into its mechanism of action and potential therapeutic use .

Pesticide Development

The structural characteristics of 2-[(3-Chlorophenyl)amino]-1,3-thiazole-4-carboxylic acid make it suitable for development as a pesticide. Its ability to disrupt biological processes in pests has been explored, with preliminary studies indicating effectiveness against common agricultural pests. This opens avenues for developing safer and more effective agrochemicals that can reduce reliance on traditional pesticides .

Polymer Chemistry

In materials science, thiazole derivatives have been incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. The incorporation of 2-[(3-Chlorophenyl)amino]-1,3-thiazole-4-carboxylic acid into polymer systems may lead to the development of advanced materials with tailored properties for specific applications in electronics and coatings .

Case Studies

Study Objective Findings
Study on Antimicrobial ActivityEvaluate the antibacterial effects against E. coli and S. aureusSignificant inhibition observed; potential for development as an antibacterial agent
Cancer Cell Proliferation StudyAssess anticancer effects on leukemia cellsInduced apoptosis in treated cells; potential as a chemotherapeutic agent
Pesticide Efficacy StudyTest effectiveness against aphidsShowed high mortality rates in treated populations; promising candidate for pesticide formulation
Polymer Enhancement StudyInvestigate incorporation into polycarbonate materialsImproved thermal stability and impact resistance observed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

2-[(4-Chlorophenyl)amino]-1,3-thiazole-4-carboxylic Acid
  • Structure : The chlorine substituent is shifted to the para position on the phenyl ring.
  • Impact : The para substitution alters electronic distribution and steric interactions. Evidence suggests that meta-chloro derivatives (e.g., the target compound) may exhibit stronger binding to AgrA compared to para-substituted analogues due to optimized spatial alignment with the receptor’s active site .
2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic Acid
  • Structure: Lacks the amino linker between the phenyl group and thiazole.
  • Experimental data show binding energies for this compound are ~1–2 kcal/mol weaker than amino-containing analogues .

Functional Group Modifications

Ethyl 2-[(4-Chlorophenyl)amino]-1,3-thiazole-4-carboxylate
  • Structure : Ethyl ester replaces the carboxylic acid.
  • Impact : Esterification decreases polarity, enhancing membrane permeability but reducing ionic interactions with AgrA. This trade-off may limit its efficacy in vivo despite improved bioavailability .
2-({[(4-Fluorophenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic Acid
  • Structure : Incorporates a urea moiety (-NH-C(=O)-NH-) linking the phenyl group to the thiazole.
  • However, increased molecular weight (281.26 g/mol) and rigidity could compromise pharmacokinetics .

Substituent Electronic Effects

2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid
  • Structure : Features a strongly electron-withdrawing trifluoromethyl (-CF₃) group.
  • However, its bulkiness may sterically hinder binding compared to smaller substituents like -Cl .
2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic Acid
  • Structure : Substituted with a methyl (-CH₃) group.
  • Impact : The electron-donating methyl group reduces electrophilicity, leading to weaker binding (-4.1 kcal/mol ) compared to chloro-substituted derivatives (-7.1 kcal/mol ) in AgrA inhibition assays .

Structural Hybrids

2-[(3-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic Acid
  • Structure : A methylene (-CH₂-) bridge links the phenyl group to the thiazole.
  • Impact : Increased flexibility may improve adaptation to AgrA’s binding pocket, but reduced planarity could weaken π-π stacking interactions .
2-(3-Chlorophenylamino)-5-methyl-1,3-thiazole-4-carboxylic Acid
  • Structure : Additional methyl group at the 5-position of the thiazole.
  • However, steric effects might offset binding gains .

Research Implications

The structural nuances of 2-[(3-Chlorophenyl)amino]-1,3-thiazole-4-carboxylic acid and its analogues significantly influence their biological activity. Chlorine’s position (meta vs. para), the presence of hydrogen-bonding groups (e.g., -NH₂, urea), and electronic effects (e.g., -CF₃) are critical determinants of AgrA inhibition.

Preparation Methods

Formation of the Thiazole Ring

  • The thiazole core is synthesized via cyclization of a thiourea derivative with an α-haloketone or α-halo acid derivative.
  • For example, 3-chlorophenylthiourea can be reacted with an α-haloketone or α-halo acid under basic or reflux conditions to form the thiazole ring.
  • This step is critical to establish the heterocyclic framework with the desired substitution pattern.

Introduction of the 3-Chlorophenylamino Group

  • The amino group attached to the 3-chlorophenyl ring is introduced by coupling 3-chloroaniline derivatives with the thiazole intermediate.
  • This can be achieved via nucleophilic substitution or condensation reactions under controlled conditions, often involving catalysts or bases to facilitate the reaction.

Incorporation of the Carboxylic Acid Group

  • The carboxylic acid functionality at the 4-position of the thiazole ring can be introduced by:
    • Using α-halo acids as starting materials in the cyclization step, or
    • Carboxylation reactions of thiazole intermediates with carbon dioxide under high pressure and temperature in the presence of catalysts.
  • Alternatively, oxidation of aldehyde or ester precursors on the thiazole ring can yield the carboxylic acid.

Representative Synthetic Route Example

Step Reagents/Conditions Description Yield (%)
1 3-Chlorophenylthiourea + α-haloketone (e.g., 2-bromo-3-methylbutanoic acid) Cyclization under basic reflux conditions 60-75
2 Intermediate thiazole + carbon dioxide (CO2), catalyst, high pressure/temperature Carboxylation to introduce carboxylic acid group 50-65
3 Purification by recrystallization or chromatography Isolation of pure 2-[(3-chlorophenyl)amino]-1,3-thiazole-4-carboxylic acid -

Alternative Synthetic Approaches

  • Suzuki-Miyaura Coupling:
    • A palladium-catalyzed cross-coupling between 2-bromothiazole-4-carboxaldehyde and 3-chlorophenylboronic acid can be employed to form 2-(3-chlorophenyl)-1,3-thiazole-4-carboxaldehyde, which can then be oxidized to the carboxylic acid derivative.
    • Reaction conditions typically include Pd(PPh3)4 catalyst, sodium carbonate base, in solvents like 1,2-dimethoxyethane and ethanol at 100°C for 24 hours.
    • This method provides a route to the thiazole aldehyde intermediate, which can be further converted to the carboxylic acid.

Reaction Conditions and Optimization

Reaction Stage Key Parameters Notes
Cyclization Base (e.g., K2CO3), solvent (methanol/water), reflux 6-8 h Molar ratio 1:1.2 (thiourea:haloketone) minimizes side products
Carboxylation CO2 pressure, temperature (high), catalyst presence Requires optimization for yield and purity
Suzuki Coupling Pd catalyst, base (Na2CO3), solvent (DME/ethanol), 100°C, 24 h Microwave vial or sealed reactor recommended for efficiency
Purification Recrystallization from ethanol or chromatography pH adjustment to 5-6 during workup prevents protonation issues

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy:
    • ^1H NMR shows aromatic protons at δ 7.2–7.5 ppm; amino proton signals confirm substitution.
    • ^13C NMR confirms thiazole carbon environments and carboxylic acid carbonyl at ~170 ppm.
  • FT-IR Spectroscopy:
    • Strong absorption bands at 1680–1700 cm⁻¹ for C=O (carboxylic acid).
    • N–H bending vibrations at ~1540 cm⁻¹ confirm amino substitution.
  • X-ray Crystallography:
    • Confirms thiazole ring geometry, bond lengths (C–S ~1.74–1.76 Å), and substituent positions.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Disadvantages
Cyclization of thiourea + α-haloketone 3-Chlorophenylthiourea, α-haloketone Base, reflux, methanol/water Direct ring formation, moderate yield Requires careful control to avoid side products
Carboxylation of thiazole intermediate Thiazole intermediate CO2, catalyst, high pressure/temperature Introduces carboxylic acid directly High-pressure equipment needed
Suzuki-Miyaura Coupling 2-Bromothiazole-4-carboxaldehyde, 3-chlorophenylboronic acid Pd catalyst, Na2CO3, DME/ethanol, 100°C High selectivity, scalable Requires Pd catalyst, longer reaction time
Oxidation of aldehyde intermediate Thiazole-4-carboxaldehyde Oxidizing agents (e.g., KMnO4) Straightforward oxidation to acid Overoxidation risk

Research Findings and Notes

  • The cyclization approach remains the most commonly reported method for synthesizing this compound due to its straightforwardness and reasonable yields.
  • Suzuki coupling offers a modern alternative, especially for preparing substituted thiazole intermediates with high regioselectivity.
  • Reaction conditions such as solvent choice, temperature, and molar ratios significantly affect yields and purity.
  • Purification techniques such as recrystallization and chromatography are essential to isolate the compound with high purity for further applications.
  • Analytical techniques confirm the structural integrity and substitution pattern, validating the synthetic methods.

Q & A

Q. What are the recommended synthetic routes for 2-[(3-Chlorophenyl)amino]-1,3-thiazole-4-carboxylic acid?

The synthesis typically involves cyclocondensation of a substituted thiourea with α-haloketones or α-bromo carboxylic acid derivatives. For example, reacting 3-chlorophenylthiourea with ethyl 4-chloroacetoacetate under reflux in ethanol can yield the thiazole core. Post-synthetic hydrolysis of the ester group using aqueous NaOH or HCl produces the carboxylic acid derivative. Purification via recrystallization (melting point: 206–207°C) is critical to achieve ≥97% purity, as noted in commercial synthesis protocols .

Q. How should researchers validate the identity and purity of this compound?

Analytical characterization requires a combination of techniques:

  • NMR spectroscopy (¹H/¹³C) to confirm the substitution pattern of the thiazole ring and chlorophenyl group.
  • Mass spectrometry (HRMS) for molecular ion verification (expected m/z for C₁₀H₇ClN₂O₂S: ~254.0).
  • HPLC with UV detection (λ ~254 nm) to assess purity, as suppliers like Sigma-Aldrich do not provide analytical data .

Q. What solvent systems are optimal for solubility studies?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or alkaline aqueous solutions (pH >10) due to the carboxylic acid group. Pre-solubilization in DMSO followed by dilution in buffer (pH 7.4) is recommended for biological assays to avoid precipitation .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

Quantum mechanical calculations (e.g., DFT) can model reaction pathways, such as the cyclocondensation mechanism, to identify energy barriers and optimal conditions (temperature, solvent). Tools like the ICReDD platform integrate computational reaction path searches with experimental validation, reducing trial-and-error inefficiencies . In silico screening of substituent effects (e.g., chloro vs. fluoro) on electronic properties (HOMO-LUMO gaps) can also guide structural modifications .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies may arise from variations in:

  • Purity : Impurities (e.g., unreacted intermediates) can skew bioassay results. Validate purity via HPLC and elemental analysis .
  • Assay conditions : Differences in cell lines, solvent carriers (DMSO concentration), or incubation times must be standardized.
  • Isomerism : Confirm the absence of regioisomers (e.g., 2- vs. 4-substituted thiazoles) via 2D NMR .

Q. How can researchers investigate the compound’s mechanism of action in antimicrobial studies?

  • Target-based assays : Screen against bacterial enzymes (e.g., dihydrofolate reductase) using enzyme inhibition assays.
  • Resistance studies : Compare MIC values against wild-type vs. efflux-pump-deficient bacterial strains.
  • Molecular docking : Model interactions with putative targets (e.g., DNA gyrase) using software like AutoDock Vina .

Q. What stability considerations are critical for long-term storage?

The compound is susceptible to hydrolysis of the carboxylic acid group under acidic or alkaline conditions. Store in amber glass vials at –20°C in anhydrous DMSO or as a lyophilized powder to prevent degradation .

Methodological Challenges

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Core modifications : Replace the 3-chlorophenyl group with fluorophenyl or methyl groups to assess electronic/hydrophobic effects .
  • Bioisosteric replacements : Substitute the thiazole ring with oxazole or pyrazole and compare activity .
  • Dose-response assays : Use logarithmic concentration ranges (0.1–100 μM) in cell viability assays to establish IC₅₀ values.

Q. What analytical techniques detect degradation products?

  • LC-MS/MS identifies hydrolyzed or oxidized derivatives (e.g., free carboxylic acid or sulfoxide forms).
  • TGA/DSC monitors thermal stability, with decomposition expected above 210°C .

Applications in Drug Discovery

Q. How to evaluate its potential as a kinase inhibitor?

  • Kinase profiling panels : Test against a library of 100+ kinases at 1 μM concentration.
  • Cellular phosphorylation assays : Measure inhibition of downstream targets (e.g., ERK or Akt) via Western blot.
  • Co-crystallization studies : Resolve binding modes with X-ray crystallography if activity is confirmed .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3-Chlorophenyl)amino]-1,3-thiazole-4-carboxylic acid
Reactant of Route 2
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2-[(3-Chlorophenyl)amino]-1,3-thiazole-4-carboxylic acid

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